2,5-dichloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
2,5-dichloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound with the molecular formula C19H19Cl2NO2S and a molecular weight of 396.33. This compound has garnered significant attention due to its diverse applications in the fields of chemistry, biology, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but typically involve the use of chlorinated benzamides and phenylthio-substituted tetrahydropyrans under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions using optimized catalysts and solvents to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2,5-dichloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: These compounds share some structural similarities and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2,5-dichloro-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-[(4-phenylsulfanyloxan-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO2S/c20-14-6-7-17(21)16(12-14)18(23)22-13-19(8-10-24-11-9-19)25-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVMLDVYBWOHPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(C=CC(=C2)Cl)Cl)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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